molecular formula C15H14N2O3S2 B2363212 S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 851716-57-9

S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

Cat. No. B2363212
CAS RN: 851716-57-9
M. Wt: 334.41
InChI Key: IMUDVYHOTYLZRM-NXVVXOECSA-N
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Description

S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting properties. For instance, Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, finding high inhibition efficiencies and stable adsorption onto surfaces (Hu et al., 2016).

Biological Activity

Several studies have investigated the biological activities of benzothiazole derivatives. Juber et al. (2020) examined the antibacterial activity of synthesized 6-methoxy-2-amino benzothiazole derivatives against various microorganisms (Juber et al., 2020). Patel et al. (2011) reported on the antimicrobial activity of new pyridine derivatives incorporating benzothiazole structures (Patel et al., 2011). Similarly, Ali (2013) synthesized new 2-mercapto-1, 3- benzothiazole derivatives with significant antibacterial properties (Ali, 2013).

Anticancer Activity

Havrylyuk et al. (2010) explored the antitumor screening of 4-thiazolidinones containing benzothiazole moiety, revealing potential anticancer activity against various cancer cell lines (Havrylyuk et al., 2010).

Anticonvulsant Agents

Gineinah (2001) synthesized new benzothiazole derivatives with potential as anticonvulsant agents (Gineinah, 2001).

Catalysis in Organic Synthesis

Schroeder et al. (2017) reported on the copper(II)- and gold(III)-mediated cyclization of thioureas to form substituted 2-aminobenzothiazoles, providing insight into the role of metal cations in these transformations (Schroeder et al., 2017).

Synthesis of Heterocycles

Darweesh et al. (2016) utilized benzothiazole-based compounds for the efficient synthesis of novel heterocycles, highlighting their versatility in organic synthesis (Darweesh et al., 2016).

properties

IUPAC Name

S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-4-7-17-12-6-5-11(20-3)8-13(12)22-15(17)16-14(19)9-21-10(2)18/h1,5-6,8H,7,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUDVYHOTYLZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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